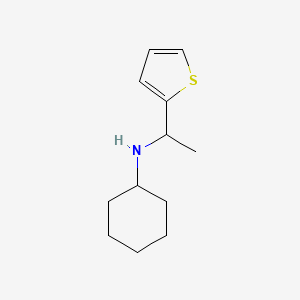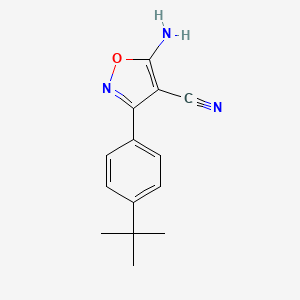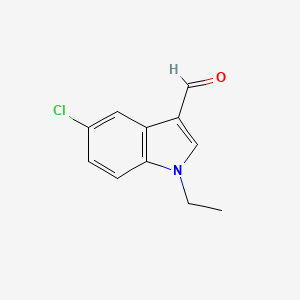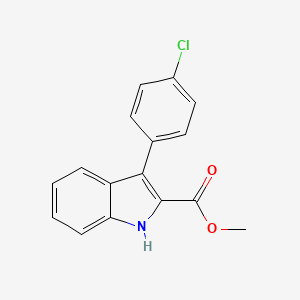![molecular formula C15H23NO5 B1326809 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186647-30-2](/img/structure/B1326809.png)
3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a piperidine ring, which is a common motif in medicinal chemistry, linked to a cyclopropane moiety that is substituted with carboxylic acid groups. The presence of ethoxycarbonyl and dimethyl groups suggests potential for varied chemical reactivity and conformational behavior.
Synthesis Analysis
The synthesis of related piperidine-containing compounds has been reported in the literature. For instance, a tritium-labeled piperidinecarboxylic acid derivative was prepared in a two-step synthesis involving the use of [3H]methyliodide and subsequent hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, such as starting from a suitable piperidine precursor and introducing the cyclopropane and carboxylic acid functionalities through subsequent reactions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with conformational behavior that is influenced by substituents. A study of a related compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, utilized 1H, 13C, and 2D NMR spectroscopy to establish its conformational behavior, finding that the piperidone ring adopts a slightly flattened chair conformation . This suggests that the piperidine ring in the compound of interest may also exhibit conformational preferences that could be elucidated using similar spectroscopic techniques.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. For example, cis-3,5-dimethyl-3,5-piperidinedicarboxylic acid and its derivatives were synthesized from pyridinedicarboxylic acid, indicating that carboxylic acid groups on a piperidine ring can be manipulated through synthetic chemistry . The ethoxycarbonyl and dimethyl groups in the compound of interest may similarly affect its reactivity, potentially allowing for selective transformations at these sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be quite diverse. The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined, showing that it forms hydrogen-bonded dimers stabilized by C-H...π and C-H...O interactions . These findings suggest that the compound of interest may also form specific intermolecular interactions, which could influence its physical properties such as solubility, melting point, and crystal formation.
Applications De Recherche Scientifique
Stereochemistry and Acidity Studies
- The stereochemistry of pipecolic (piperidine-2-carboxylic) acid derivatives, including the conformational preferences of the ethoxycarbonyl group, has been explored. Such studies are important in understanding the properties and reactivity of these compounds in various chemical contexts (Caddy & Utley, 1973).
Lactam Carbonyl Function Construction
- Research has been conducted on the construction of lactam carbonyl function in piperidines, including studies on the effects of carbonyl and related groups at the 3-position. This area of research is significant for developing synthetic methodologies for compounds with potential pharmacological properties (Fujii, Ohba, & Yoshifuji, 1977).
Reductive Alkylation and Cyclisation
- Research has been done on the reductive alkylation of pyridinium salts, involving di-, tetra-, and hexa-hydropyridine esters. This research contributes to the understanding of how to manipulate these compounds for potential applications in medicinal chemistry and material science (McCullough, Mactavish, Proctor, & Redpath, 1996).
Aminocarbonylation Catalysis
- Piperidines possessing ester functionality have been studied as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research is important for developing new catalytic processes in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Cardiovascular Activity and Electrochemical Studies
- Synthesis and study of the cardiovascular activity and electrochemical oxidation of nitriles of 1,4-dihydropyridine derivatives, including compounds with ethoxycarbonyl groups, contribute to the development of new therapeutic agents (Krauze et al., 2004).
Propriétés
IUPAC Name |
3-(3-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-4-21-14(20)9-6-5-7-16(8-9)12(17)10-11(13(18)19)15(10,2)3/h9-11H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQVBIYAMICIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)


![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)





![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)